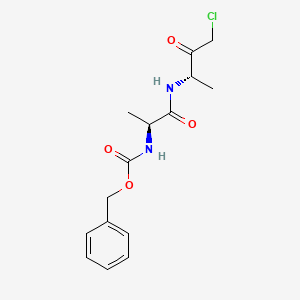
Benzyloxycarbonylalanyl-alanine chloromethyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyloxycarbonylalanyl-alanine chloromethyl ketone is a synthetic organic compound with the molecular formula C15H19ClN2O4 and a molecular weight of 326.775 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylalanyl-alanine chloromethyl ketone typically involves the protection of amino acids followed by chloromethylation. The process begins with the protection of the amino group of alanine using a benzyloxycarbonyl (Cbz) group. The protected alanine is then coupled with another alanine molecule to form a dipeptide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions and the use of automated equipment to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Benzyloxycarbonylalanyl-alanine chloromethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Chloromethylation: Chloromethyl methyl ether or chlorotrimethylsilane in the presence of a metallic chloride catalyst (e.g., FeCl3, ZnCl2, or SnCl4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acid and amine derivatives.
科学研究应用
Benzyloxycarbonylalanyl-alanine chloromethyl ketone is widely used in scientific research, including:
作用机制
The compound exerts its effects by inhibiting serine proteases through covalent modification of the active site. The chloromethyl ketone group reacts with the serine residue in the enzyme’s active site, leading to irreversible inhibition . This mechanism is crucial for studying enzyme function and developing inhibitors for therapeutic use .
相似化合物的比较
Similar Compounds
- Nα-tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK) .
- Nα-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) .
Uniqueness
Benzyloxycarbonylalanyl-alanine chloromethyl ketone is unique due to its specific structure, which allows it to target particular enzymes with high specificity. This makes it a valuable tool in biochemical research and drug development .
生物活性
Benzyloxycarbonylalanyl-alanine chloromethyl ketone (Z-Ala-Ala-CK) is a synthetic compound that exhibits significant biological activity, particularly as a protease inhibitor. This article explores its biological mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
Z-Ala-Ala-CK is a peptide derivative characterized by its benzyloxycarbonyl (Z) protecting group attached to an alanine-alanine sequence, followed by a chloromethyl ketone moiety. This structure allows it to act as a covalent inhibitor of serine and cysteine proteases, which play crucial roles in numerous biological processes.
Z-Ala-Ala-CK functions primarily through the irreversible inhibition of proteases. The chloromethyl ketone group reacts with the active site serine or cysteine residues of these enzymes, forming stable covalent bonds that prevent substrate access and enzyme activity. This mechanism is critical for its potential therapeutic applications in conditions where protease activity must be regulated.
Inhibition of Proteases
Z-Ala-Ala-CK has been shown to effectively inhibit various serine and cysteine proteases. Studies indicate that it can block the activity of enzymes such as trypsin, chymotrypsin, and caspases, which are involved in apoptosis and inflammation .
Table 1: Inhibition Potency of Z-Ala-Ala-CK on Various Proteases
1. Apoptosis Induction in Cancer Cells
In a study involving human cancer cell lines, Z-Ala-Ala-CK demonstrated significant apoptotic effects by inhibiting caspase activity. Treatment with Z-Ala-Ala-CK led to reduced cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent .
2. Liver Injury Protection
Research has shown that Z-Ala-Ala-CK can protect against liver injury induced by CD95 activation in murine models. Mice pretreated with the compound exhibited a dose-dependent reduction in liver damage, highlighting its therapeutic potential in preventing apoptosis-related organ damage .
属性
CAS 编号 |
51166-66-6 |
|---|---|
分子式 |
C15H19ClN2O4 |
分子量 |
326.77 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-4-chloro-3-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H19ClN2O4/c1-10(13(19)8-16)17-14(20)11(2)18-15(21)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,21)/t10-,11-/m0/s1 |
InChI 键 |
VRFYYHMAJJSYOD-QWRGUYRKSA-N |
手性 SMILES |
C[C@@H](C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















